1-Butanesulfonamide, N-cyclohexyl-
Description
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Structure
3D Structure
Properties
CAS No. |
64910-63-0 |
|---|---|
Molecular Formula |
C10H21NO2S |
Molecular Weight |
219.35 g/mol |
IUPAC Name |
N-cyclohexylbutane-1-sulfonamide |
InChI |
InChI=1S/C10H21NO2S/c1-2-3-9-14(12,13)11-10-7-5-4-6-8-10/h10-11H,2-9H2,1H3 |
InChI Key |
MBMOGJGVYAHBLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)NC1CCCCC1 |
Origin of Product |
United States |
Synthetic Methodologies for N Cyclohexyl 1 Butanesulfonamide and Its Analogues
Direct Synthesis Approaches to N-Cyclohexyl-1-butanesulfonamide
The most straightforward methods for the preparation of N-cyclohexyl-1-butanesulfonamide involve the formation of the sulfonamide bond between a butylsulfonyl moiety and a cyclohexylamine (B46788).
Amidation and Sulfonylation Reactions
The classical and most widely employed method for synthesizing N-cyclohexyl-1-butanesulfonamide is the reaction of cyclohexylamine with 1-butanesulfonyl chloride. This reaction, a nucleophilic acyl substitution at the sulfonyl group, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
A general representation of this reaction is as follows:
Reactants: Cyclohexylamine and 1-Butanesulfonyl Chloride
Base: Pyridine, triethylamine, or an aqueous solution of sodium hydroxide (B78521)
Solvent: Dichloromethane, diethyl ether, or tetrahydrofuran (B95107)
Reaction Conditions: The reaction is often performed at reduced temperatures (0-5 °C) to control the exothermic nature of the reaction, followed by stirring at room temperature to ensure completion.
The use of molecular sieves has also been reported to facilitate similar amidation reactions, suggesting a potential pathway for this synthesis. google.com
Catalyst-Assisted Synthetic Routes
While the direct sulfonylation is generally efficient, catalysts can be employed to enhance reaction rates and yields, particularly in more complex syntheses. For related sulfonamide syntheses, various catalysts have been explored. For instance, in the synthesis of N-cyclohexyl-2-benzothiazole sulfenamide, catalysts such as tetrasulfated phthalocyanine (B1677752) manganese, iron, or zinc have been utilized to promote the reaction with hydrogen peroxide as an oxidant. google.com Although not directly reported for N-cyclohexyl-1-butanesulfonamide, these findings suggest the potential for developing catalytic systems for its synthesis, possibly involving metal catalysts to activate the sulfonyl donor or the amine.
Synthesis of N-Cyclohexyl-1-butanesulfonamide Derivatives
The synthesis of derivatives of N-cyclohexyl-1-butanesulfonamide allows for the fine-tuning of its physicochemical properties. This can be achieved by modifying the butane (B89635) chain, the cyclohexyl ring, or the sulfonamide nitrogen.
Functionalization of the Butane Chain
Modifications to the butane chain of N-cyclohexyl-1-butanesulfonamide can introduce new functional groups, altering the molecule's polarity and reactivity. This can be achieved by starting with a functionalized 1-butanesulfonyl chloride. For example, the use of a butanesulfonyl chloride with a terminal halogen or a protected hydroxyl group would lead to a corresponding functionalized N-cyclohexyl-1-butanesulfonamide.
| Starting Material | Resulting Derivative | Potential Functional Group |
| 4-Chloro-1-butanesulfonyl chloride | N-Cyclohexyl-4-chloro-1-butanesulfonamide | Halogen |
| 4-Acetoxy-1-butanesulfonyl chloride | N-Cyclohexyl-4-acetoxy-1-butanesulfonamide | Protected Hydroxyl |
Modifications and Substitutions on the Cyclohexyl Moiety
Introducing substituents onto the cyclohexyl ring can significantly impact the steric and electronic properties of the molecule. This is typically accomplished by using a substituted cyclohexylamine as the starting material in the sulfonylation reaction. A variety of substituted cyclohexylamines are commercially available or can be synthesized, allowing for the preparation of a wide range of derivatives. For instance, the synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides has been reported, demonstrating the feasibility of incorporating alkyl groups on the cyclohexyl ring. nih.gov
| Substituted Cyclohexylamine | Resulting Derivative |
| 4-Methylcyclohexylamine | N-(4-Methylcyclohexyl)-1-butanesulfonamide |
| 4-tert-Butylcyclohexylamine | N-(4-tert-Butylcyclohexyl)-1-butanesulfonamide |
| 4-Hydroxycyclohexylamine | N-(4-Hydroxycyclohexyl)-1-butanesulfonamide |
N-Substitution Reactions on the Sulfonamide Nitrogen
The hydrogen atom on the sulfonamide nitrogen of N-cyclohexyl-1-butanesulfonamide is acidic and can be replaced with various alkyl or aryl groups. This N-alkylation is typically achieved by deprotonating the sulfonamide with a strong base, such as sodium hydride, followed by reaction with an alkyl halide. nih.govnih.gov This method allows for the synthesis of a diverse library of N,N-disubstituted sulfonamides.
A study on the N-alkylation of N-cyclohexylbenzenesulfonamide provides a relevant experimental protocol. nih.gov A mixture of the N-cyclohexylbenzenesulfonamide and sodium hydride in N,N-dimethylformamide (DMF) was stirred at room temperature, followed by the addition of an alkyl iodide. nih.gov This procedure can be adapted for the N-alkylation of N-cyclohexyl-1-butanesulfonamide.
| Alkylating Agent | Resulting Derivative |
| Methyl iodide | N-Cyclohexyl-N-methyl-1-butanesulfonamide |
| Ethyl iodide | N-Cyclohexyl-N-ethyl-1-butanesulfonamide |
| Propyl iodide | N-Cyclohexyl-N-propyl-1-butanesulfonamide |
| Benzyl bromide | N-Benzyl-N-cyclohexyl-1-butanesulfonamide |
Stereoselective Synthesis of Analogues
The generation of chiral analogues of N-Cyclohexyl-1-butanesulfonamide requires precise control over the spatial arrangement of atoms. Stereoselective synthesis is crucial for producing enantiomerically pure compounds, which is often vital for their application in various fields.
Recent advancements have provided powerful tools for achieving high levels of stereocontrol in sulfonamide synthesis. One notable strategy is the palladium-catalyzed asymmetric reductive amination of ketones with weakly nucleophilic sulfonamides. thieme-connect.com This method can produce a variety of chiral γ-, ε-, and δ-sulfonamide compounds with high enantioselectivity, often up to 99%. thieme-connect.com This approach could be adapted to synthesize chiral analogues of N-Cyclohexyl-1-butanesulfonamide by reacting a suitable keto-precursor with 1-butanesulfonamide (B3031409) in the presence of a chiral palladium catalyst.
Another avenue for stereoselective synthesis involves gold-catalyzed transformations. Researchers have developed gold-catalyzed tandem cycloisomerization-halogenation and dimerization reactions using chiral homopropargyl sulfonamides. nih.govnih.gov These methods yield enantioenriched heterocyclic systems with excellent enantioselectivity and diastereoselectivity. nih.gov While these examples produce cyclic structures, the underlying principles of using chiral sulfonamide precursors in gold-catalyzed processes could be applied to generate acyclic chiral centres in analogues of N-Cyclohexyl-1-butanesulfonamide.
Table 1: Examples of Stereoselective Methods in Sulfonamide Synthesis
| Catalytic System | Reaction Type | Substrates | Stereoselectivity |
|---|---|---|---|
| Palladium / Brønsted acid | Asymmetric Reductive Amination | Ketones, Sulfonamides | Up to 99% ee thieme-connect.com |
Advanced Synthetic Strategies
Modern organic synthesis emphasizes efficiency, atom economy, and the development of novel reaction pathways. For a molecule like N-Cyclohexyl-1-butanesulfonamide, these advanced strategies offer streamlined and environmentally conscious production methods.
One-Pot Reaction Sequences
A highly relevant one-pot strategy for synthesizing N-alkylated sulfonamides like N-Cyclohexyl-1-butanesulfonamide is the "borrowing hydrogen" methodology (discussed in detail in section 2.3.2). This process combines the oxidation of an alcohol, condensation with a sulfonamide, and subsequent reduction into a single, efficient sequence, with water as the only byproduct. capes.gov.bracs.org This approach could theoretically synthesize N-Cyclohexyl-1-butanesulfonamide directly from cyclohexanol (B46403) and 1-butanesulfonamide in a single pot.
Borrowing Hydrogen Catalysis in Sulfonamide Synthesis
The "borrowing hydrogen" or "hydrogen autotransfer" methodology represents a green and atom-economical approach to forming C-N bonds. capes.gov.bracs.org This catalytic cycle typically involves three key steps:
A metal catalyst temporarily "borrows" hydrogen from an alcohol (e.g., cyclohexanol), oxidizing it to a reactive carbonyl intermediate (cyclohexanone).
The intermediate ketone reacts with a nucleophile, in this case, a primary sulfonamide (1-butanesulfonamide), to form an imine.
The catalyst returns the "borrowed" hydrogen to the imine, reducing it to form the final N-alkylated sulfonamide product and regenerating the catalyst.
This methodology has been successfully applied to the N-alkylation of primary sulfonamides using various transition metal catalysts. nih.gov Ruthenium complexes, such as [Ru(p-cymene)Cl₂]₂ with bidentate phosphine (B1218219) ligands, have proven effective for this transformation. nih.gov More recently, water-soluble iridium complexes and copper-based systems have also been developed for the N-alkylation of sulfonamides with alcohols, highlighting the versatility of this approach. acs.org
Table 2: Catalysts for Borrowing Hydrogen N-Alkylation of Sulfonamides
| Catalyst Type | Metal Center | Key Features |
|---|---|---|
| Ruthenium Complex | Ru | Effective with bidentate phosphine ligands for alkylating primary sulfonamides. nih.gov |
| Iridium Complex | Ir | Water-soluble complex enables reactions in aqueous media. acs.org |
Gold-Catalyzed Transformations Involving Cyclohexyl Systems
Gold catalysis has emerged as a powerful tool in organic synthesis for activating alkynes, allenes, and alkenes toward nucleophilic attack. While specific gold-catalyzed syntheses of N-Cyclohexyl-1-butanesulfonamide are not prominently documented, the principles are applicable. Gold catalysts excel in promoting hydroamination and cycloisomerization reactions of unsaturated sulfonamides. montclair.edu
For instance, gold complexes have been used to catalyze the intramolecular hydroamination of allenic sulfamates, providing a route to cyclic sulfamidates. montclair.edu Researchers have also demonstrated gold-catalyzed tandem reactions of chiral homopropargyl sulfonamides to create complex molecular architectures. nih.govnih.gov These methodologies could be adapted to construct or modify molecules containing a cyclohexyl group. A hypothetical approach could involve the gold-catalyzed addition of 1-butanesulfonamide to cyclohexene (B86901) or a related unsaturated cyclohexyl precursor.
Strategic Use of Protecting Groups in Complex Sulfonamide Synthesis
In the synthesis of complex molecules containing the sulfonamide functional group, it is often necessary to temporarily mask the reactivity of the N-H proton. Sulfonyl groups are effective protecting groups for amines because they reduce the nucleophilicity and basicity of the nitrogen atom. chem-station.com
The sulfonamide proton itself is acidic enough to be removed, allowing for further functionalization, such as in the Fukuyama amine synthesis. chem-station.com For this purpose, easily removable sulfonyl groups are preferred. A common choice is the 2-nitrobenzenesulfonyl (Ns) group, which can be selectively cleaved under mild conditions using a thiol nucleophile, such as thiophenol, in the presence of a base. chem-station.com This contrasts with more robust groups like toluenesulfonyl (Ts), which require harsher reductive conditions (e.g., Mg/MeOH) for removal. chem-station.com
More recently, the 9-phenyl-9-fluorenyl (PhF) group has been reported as a protecting group for primary sulfonamides. acs.org This group can be installed using phenylfluorenyl alcohol with BF₃·OEt₂ and is noted for its acid lability. acs.org The strategic selection of a protecting group is therefore critical, depending on the stability required during subsequent reaction steps and the conditions available for its eventual removal.
Table 3: Common Protecting Groups for Sulfonamides
| Protecting Group | Abbreviation | Installation Reagent | Cleavage Conditions |
|---|---|---|---|
| Toluenesulfonyl | Ts | TsCl, Pyridine | Reductive (e.g., Mg/MeOH) chem-station.com |
| 2-Nitrobenzenesulfonyl | Ns | NsCl, Base | Thiolate (Fukuyama conditions) chem-station.com |
| 9-Phenyl-9-fluorenyl | PhF | PhFOH, BF₃·OEt₂ | Acidic conditions acs.org |
Chemical Reactivity and Mechanistic Investigations of N Cyclohexyl 1 Butanesulfonamide Systems
Reactivity of the Sulfonamide Functional Group
The sulfonamide group (-SO₂NH-) is the central reactive site in N-cyclohexyl-1-butanesulfonamide, exhibiting both nucleophilic and electrophilic characteristics depending on the reaction conditions.
Nucleophilic and Electrophilic Reactivity Patterns
The nitrogen atom of the sulfonamide, bearing a lone pair of electrons and an acidic proton, is the primary locus of nucleophilicity. Deprotonation by a base generates a highly nucleophilic sulfonamidate anion. This anion can readily participate in reactions with a variety of electrophiles.
Conversely, the sulfur atom of the sulfonyl group (-SO₂-) is electron-deficient due to the strong electron-withdrawing effect of the two oxygen atoms. This renders the sulfur atom susceptible to attack by strong nucleophiles, although this is a less common reactivity pattern for sulfonamides compared to the reactions at the nitrogen atom.
Chemical Transformations under Diverse Reaction Conditions
The dual reactivity of the sulfonamide group allows for a range of chemical transformations.
N-Alkylation and N-Acylation: In the presence of a base, the sulfonamide nitrogen can be readily alkylated or acylated. The reaction proceeds via the formation of the sulfonamidate anion, which then acts as a nucleophile. A variety of alkylating and acylating agents can be employed. The general scheme for N-alkylation is as follows:
R-SO₂NH-Cyclohexyl + Base → [R-SO₂N-Cyclohexyl]⁻ + Base-H⁺ [R-SO₂N-Cyclohexyl]⁻ + R'-X → R-SO₂N(R')-Cyclohexyl + X⁻
(where R = Butyl, R' = Alkyl group, X = Halide or other leaving group)
Several catalytic systems have been developed for the N-alkylation of sulfonamides, including those based on copper, manganese, and iridium, often proceeding via a "borrowing hydrogen" mechanism with alcohols as alkylating agents. ionike.comacs.orgresearchgate.net This method is considered environmentally benign as water is the only byproduct. organic-chemistry.org
Hydrolysis: The sulfonamide bond can be cleaved under both acidic and basic conditions, although typically harsh conditions such as elevated temperatures and strong acids or bases are required. chemguide.co.ukyoutube.com
Acidic Hydrolysis: Under acidic conditions, the reaction is believed to be catalyzed by the acid. chemguide.co.uklibretexts.org The initial step is likely protonation of the nitrogen or an oxygen atom, followed by nucleophilic attack of water on the sulfur atom. This leads to the formation of butanesulfonic acid and cyclohexylaminium salt.
Basic Hydrolysis: In the presence of a strong base, the sulfonamide is hydrolyzed to a butanesulfonate salt and cyclohexylamine (B46788). researchgate.netarkat-usa.org The reaction is initiated by the attack of a hydroxide (B78521) ion on the sulfur atom.
The following table summarizes typical conditions for these transformations, based on studies of related sulfonamides.
| Transformation | Reagents and Conditions | Products |
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetonitrile) | N-alkyl-N-cyclohexyl-1-butanesulfonamide |
| N-Alkylation (Borrowing Hydrogen) | Alcohol, Catalyst (e.g., Cu(OAc)₂, MnO₂), Base (e.g., K₂CO₃), Heat | N-alkyl-N-cyclohexyl-1-butanesulfonamide |
| Acidic Hydrolysis | Strong Acid (e.g., HCl, H₂SO₄), Water, Heat | Butanesulfonic acid, Cyclohexylaminium salt |
| Basic Hydrolysis | Strong Base (e.g., NaOH, KOH), Water, Heat | Butanesulfonate salt, Cyclohexylamine |
Reactions Involving the Cyclohexyl Moiety
The cyclohexyl ring in N-cyclohexyl-1-butanesulfonamide is a saturated aliphatic moiety and is generally less reactive than the sulfonamide group. However, it can undergo functionalization under specific conditions.
Ring Functionalization and Derivatization
Functionalization of the cyclohexyl ring typically involves free-radical reactions or, in some cases, activation by adjacent groups. Common reactions include halogenation and oxidation, which can introduce new functional groups onto the ring, paving the way for further derivatization.
Stereochemical Aspects of Cyclohexyl Reactions
Reactions involving the cyclohexyl ring must consider the stereochemical outcomes. The chair conformation of the cyclohexyl ring leads to axial and equatorial positions for the substituents. The stereoselectivity of reactions on the cyclohexyl ring is a critical aspect, influencing the properties of the resulting products. For instance, hydride reduction of substituted cyclohexyl systems often proceeds with high stereoselectivity. acs.org The synthesis of chiral cyclohexylamine derivatives is an area of significant research interest. nih.gov
Reaction Mechanism Elucidation
Understanding the mechanisms of reactions involving N-cyclohexyl-1-butanesulfonamide is crucial for controlling reaction outcomes and designing new synthetic routes.
Mechanistic studies on the N-alkylation of sulfonamides have provided significant insights. For instance, in copper-catalyzed reactions with alcohols, a transfer hydrogenation mechanism is proposed. ionike.com This involves the oxidation of the alcohol to an aldehyde, condensation with the sulfonamide to form a sulfonimine intermediate, and subsequent reduction of the imine. Kinetic isotope effect studies have suggested that the dehydrogenation of the alcohol is often the rate-determining step. ionike.comresearchgate.net
Computational studies, such as those using Density Functional Theory (DFT), can complement experimental findings by providing insights into the electronic structure, reaction pathways, and transition states of the reacting species. mdpi.com
Characterization of Reaction Intermediates
The elucidation of reaction mechanisms hinges on the detection and characterization of transient species. In reactions involving N-alkylsulfonamides, several key intermediates have been proposed and, in some cases, identified through spectroscopic and kinetic studies.
One such critical intermediate is the sulfonyliminium ion . Studies on the hydrolysis of N-amidomethylsulfonamides suggest that under acidic conditions, the reaction can proceed through the formation of a sulfonyliminium ion. rsc.org This intermediate is generated by the protonation of the amide group, followed by the expulsion of a neutral amide molecule. rsc.org By analogy, in reactions of N-cyclohexyl-1-butanesulfonamide, similar intermediates could be formed, particularly in the presence of a good leaving group on the nitrogen atom or through activation of the sulfonyl group. The transient nature of these intermediates makes their direct observation challenging, often requiring specialized techniques such as low-temperature NMR or trapping experiments.
In the context of cycloaddition reactions, N-sulfonyl nitrones can be generated from related oxaziridines, which then act as reactive intermediates. While not directly involving N-cyclohexyl-1-butanesulfonamide, this highlights a pathway where the sulfonamide moiety can be transformed into a reactive dipole for cycloadditions.
Kinetic and Thermodynamic Studies of Reaction Pathways
Kinetic and thermodynamic studies provide quantitative insights into the feasibility and rate of chemical transformations. For N-alkylsulfonamides, reaction conditions can significantly influence the operative mechanism.
For instance, the hydrolysis of N-amidomethylsulfonamides exhibits both acid- and base-catalyzed pathways, as revealed by pH-rate profiles. rsc.org The acid-catalyzed pathway likely involves the aforementioned sulfonyliminium ion. rsc.org In contrast, the base-catalyzed mechanism can vary depending on the substitution pattern. For sulfonamides with an available N-H proton, an E1cb (Elimination Unimolecular conjugate Base) mechanism may be operative, involving the deprotonation of the sulfonamide nitrogen. rsc.org
These findings suggest that the reactivity of N-cyclohexyl-1-butanesulfonamide can be finely tuned by adjusting the pH of the reaction medium. The presence of the cyclohexyl group, being an electron-donating alkyl group, would slightly influence the acidity of the sulfonamide proton compared to aryl sulfonamides.
Role in General Organic Synthesis Reactions
The structural features of N-cyclohexyl-1-butanesulfonamide make it a potentially valuable building block in the construction of more complex molecular architectures.
Participation as a Building Block in Multi-Component Reactions
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product. While direct examples involving N-cyclohexyl-1-butanesulfonamide are not prevalent in the literature, the general class of sulfonamides is known to participate in such transformations.
For instance, sulfonamides can act as the amine component in Mannich-type reactions or be incorporated into heterocyclic structures through MCRs. The N-H bond of N-cyclohexyl-1-butanesulfonamide can be readily deprotonated to form a nucleophilic nitrogen species, which can then attack an electrophilic component, such as an imine or an activated carbonyl derivative, initiating a cascade of bond-forming events characteristic of MCRs.
| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Potential Role of N-Cyclohexyl-1-butanesulfonamide |
| Aldehyde | Amine | Isocyanide | α-Aminoacyl amide derivative | Amine component (after deprotection or as a primary amine analog) |
| Aldehyde | β-Ketoester | Urea (B33335)/Thiourea | Dihydropyrimidinone | Potential to act as a urea surrogate in certain MCRs |
| Isocyanide | Carboxylic Acid | Aldehyde/Ketone | α-Acyloxycarboxamide | Could potentially be involved in post-MCR modifications |
Involvement in Cycloaddition and Coupling Reactions
N-sulfonylamines are known to participate in cycloaddition reactions, either directly or after conversion to a more reactive species. For example, N-sulfonylimines can undergo [4+2] and [2+2] cycloadditions. atamankimya.com N-cyclohexyl-1-butanesulfonamide could, in principle, be oxidized to the corresponding N-sulfonylimine and utilized in such reactions to construct cyclic structures.
In the realm of coupling reactions, sulfonamides are versatile partners. Manganese-catalyzed N-alkylation of sulfonamides using alcohols has been demonstrated as an efficient method for forming C-N bonds. acs.org This "borrowing hydrogen" methodology allows for the use of readily available alcohols as alkylating agents. acs.org N-cyclohexyl-1-butanesulfonamide, having a secondary nitrogen, would be a suitable substrate for further N-alkylation under such catalytic conditions.
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the formation of C-N bonds. While typically employed for the arylation of amines, variations of these methods can be used for the coupling of sulfonamides with aryl or vinyl halides. The N-H bond in N-cyclohexyl-1-butanesulfonamide could participate in such coupling reactions to yield N-aryl-N-cyclohexyl-1-butanesulfonamides.
| Reaction Type | Coupling Partner 1 | Coupling Partner 2 | Catalyst/Reagent | Product Type |
| N-Alkylation | N-Cyclohexyl-1-butanesulfonamide | Primary Alcohol | Mn(I) PNP pincer complex | N-Alkyl-N-cyclohexyl-1-butanesulfonamide |
| Buchwald-Hartwig Amination | N-Cyclohexyl-1-butanesulfonamide | Aryl Halide | Palladium complex/Ligand | N-Aryl-N-cyclohexyl-1-butanesulfonamide |
| Cycloaddition (via imine) | N-Sulfonylimine derivative | Alkene | Light/Photocatalyst | Cyclic Sulfonamide |
Advanced Spectroscopic and Structural Characterization of N Cyclohexyl 1 Butanesulfonamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, it is possible to map out the connectivity and chemical environment of atoms within the molecule.
Proton (¹H) NMR spectroscopy provides information about the number of different types of protons and their neighboring environments. In N-cyclohexyl-1-butanesulfonamide, the spectrum is expected to show distinct signals corresponding to the protons of the butyl group and the cyclohexyl ring.
The protons of the butyl chain would appear as a series of multiplets. The terminal methyl group (H-4') is expected to be a triplet, coupled to the adjacent methylene group. The two internal methylene groups (H-2' and H-3') would likely appear as complex multiplets due to coupling with their neighbors. The methylene group attached to the sulfur atom (H-1') would be deshielded and appear further downfield as a triplet.
The cyclohexyl ring protons would also produce a set of signals. The proton on the carbon atom directly bonded to the nitrogen (H-1) would be the most deshielded of the ring protons. The remaining ten protons on the cyclohexyl ring (H-2 to H-6) would appear as a series of overlapping multiplets in the aliphatic region of the spectrum. The sulfonamide proton (N-H) may appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for N-Cyclohexyl-1-butanesulfonamide
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| N-H | Variable (e.g., 4.5-5.5) | Broad Singlet | 1H |
| H-1 (Cyclohexyl CH) | 3.1 - 3.4 | Multiplet | 1H |
| H-1' (CH₂-S) | 2.9 - 3.1 | Triplet | 2H |
| H-2, H-6 (Cyclohexyl CH₂) | 1.1 - 2.0 | Multiplet | 4H |
| H-3, H-4, H-5 (Cyclohexyl CH₂) | 1.1 - 2.0 | Multiplet | 6H |
| H-2' (CH₂) | 1.6 - 1.8 | Multiplet | 2H |
| H-3' (CH₂) | 1.3 - 1.5 | Multiplet | 2H |
| H-4' (CH₃) | 0.8 - 1.0 | Triplet | 3H |
Note: Predicted values are based on typical chemical shift ranges for similar functional groups.
Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon framework of a molecule. A proton-decoupled ¹³C NMR spectrum of N-cyclohexyl-1-butanesulfonamide would be expected to show seven distinct signals, corresponding to the unique carbon environments in the structure.
The butyl group would exhibit four signals. The carbon attached to the sulfur (C-1') would be the most deshielded of the butyl carbons. The terminal methyl carbon (C-4') would appear at the most upfield position. The cyclohexyl ring, due to its symmetry, would show three signals: one for the carbon attached to the nitrogen (C-1), and two for the remaining methylene carbons (C-2/6, C-3/5, and C-4). The chemical shifts are influenced by the electronegativity of the sulfonamide group and the substitution pattern. ksu.edu.saoregonstate.edu
Table 2: Predicted ¹³C NMR Chemical Shifts for N-Cyclohexyl-1-butanesulfonamide
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 (Cyclohexyl CH) | 50 - 55 |
| C-1' (CH₂-S) | 50 - 55 |
| C-2, C-6 (Cyclohexyl CH₂) | 30 - 35 |
| C-3, C-5 (Cyclohexyl CH₂) | 24 - 28 |
| C-4 (Cyclohexyl CH₂) | 23 - 26 |
| C-2' (CH₂) | 24 - 27 |
| C-3' (CH₂) | 20 - 23 |
| C-4' (CH₃) | 12 - 15 |
Note: Predicted values are based on typical chemical shift ranges for similar functional groups. oregonstate.eduoregonstate.edu
Two-dimensional (2D) NMR techniques are powerful for confirming the assignments made from 1D spectra and establishing the complete molecular connectivity.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. huji.ac.illibretexts.org For N-cyclohexyl-1-butanesulfonamide, a COSY spectrum would show correlations between H-1' and H-2', H-2' and H-3', and H-3' and H-4', confirming the structure of the butyl chain. libretexts.org It would also show correlations among the interconnected protons of the cyclohexyl ring (e.g., H-1 with H-2/H-6). huji.ac.il
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. columbia.educolumbia.edu This allows for the unambiguous assignment of each carbon signal based on the previously assigned proton signals. For instance, the proton signal at ~3.0 ppm (H-1') would show a correlation to the carbon signal at ~52 ppm (C-1'), confirming their direct bond.
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.educolumbia.edu This is crucial for connecting different parts of the molecule. Key HMBC correlations would include a cross-peak between the H-1' protons of the butyl group and the C-1 carbon of the cyclohexyl ring, and vice versa between the H-1 proton of the cyclohexyl ring and the C-1' carbon of the butyl group. These correlations would definitively establish the connection of the two fragments through the sulfonamide linkage.
Mass Spectrometry (MS)
Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
High-resolution mass spectrometry (HRMS) measures the m/z value with very high accuracy, which allows for the determination of the elemental formula of a molecule. nih.govthermofisher.com For N-cyclohexyl-1-butanesulfonamide, the molecular formula is C₁₀H₂₁NO₂S. HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule, [M+H]⁺. The calculated exact mass of this ion can be compared to the experimentally measured value to confirm the elemental composition with a high degree of confidence. nih.gov
Table 3: HRMS Data for N-Cyclohexyl-1-butanesulfonamide
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | C₁₀H₂₂NO₂S⁺ | 220.13658 |
| [M+Na]⁺ | C₁₀H₂₁NNaO₂S⁺ | 242.11852 |
Data sourced from predicted values.
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (such as the [M+H]⁺ parent ion) and its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. nih.govncsu.edu The fragmentation of sulfonamides often follows predictable pathways. nih.govresearchgate.net
For N-cyclohexyl-1-butanesulfonamide, key fragmentation pathways would likely involve:
Cleavage of the S-N bond: This is a common fragmentation for sulfonamides and would result in ions corresponding to the butanesulfonyl moiety and the cyclohexylamine (B46788) moiety.
Loss of the butyl group: Cleavage of the C-S bond can lead to the loss of the C₄H₉ alkyl radical.
Loss of SO₂: A characteristic fragmentation of sulfonamides involves the neutral loss of sulfur dioxide (64 Da). nih.govresearchgate.net
Fragmentation of the cyclohexyl ring: The cyclohexyl group can undergo ring-opening and subsequent fragmentation, leading to a series of smaller ions.
Analysis of these fragmentation patterns allows for the confirmation of the different structural components of the molecule.
Table 4: Predicted Key Fragment Ions in MS/MS of N-Cyclohexyl-1-butanesulfonamide ([M+H]⁺)
| Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 164.0736 | SO₂ | [C₁₀H₂₂N]⁺ |
| 122.0682 | C₄H₉NSO₂ | [C₄H₁₀]⁺ (Rearrangement) |
| 100.1121 | C₄H₉SO₂ | [C₆H₁₄N]⁺ |
| 82.0793 | C₄H₁₁NO₂S | [C₆H₁₀]⁺ |
Note: Fragmentation is complex and these represent plausible major pathways.
Hyphenated Techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS)
Hyphenated chromatographic and mass spectrometric techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are powerful tools for the separation, detection, and structural elucidation of N-cyclohexyl-1-butanesulfonamide. These methods offer high sensitivity and selectivity, enabling the analysis of the compound in complex matrices.
In LC-MS analysis, the compound is first separated based on its polarity and affinity for the stationary and mobile phases in the liquid chromatograph. The separated analyte then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides information about the molecular weight and structural features of the compound. The choice of ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), depends on the polarity and thermal stability of the analyte. For N-cyclohexyl-1-butanesulfonamide, ESI in positive ion mode is often suitable, leading to the formation of a protonated molecule [M+H]⁺.
The fragmentation pattern observed in the MS/MS spectrum is crucial for confirming the structure of N-cyclohexyl-1-butanesulfonamide. Common fragmentation pathways for sulfonamides include cleavage of the S-N bond and the C-S bond, as well as fragmentation of the cyclohexyl and butyl groups. By analyzing the masses of the fragment ions, the different components of the molecule can be identified.
GC-MS is another valuable technique, particularly for volatile and thermally stable compounds. For less volatile compounds like N-cyclohexyl-1-butanesulfonamide, derivatization may be necessary to increase its volatility and improve its chromatographic behavior. In the gas chromatograph, the compound is separated based on its boiling point and interaction with the stationary phase. The separated compound then enters the mass spectrometer, where it is typically ionized by electron impact (EI). The resulting mass spectrum shows a characteristic fragmentation pattern that can be used for identification.
The following table summarizes the predicted mass spectrometric data for N-cyclohexyl-1-butanesulfonamide, which can be instrumental in its identification via LC-MS.
| Adduct | Predicted m/z | Predicted Collision Cross Section (Ų) |
| [M+H]⁺ | 220.13658 | 149.4 |
| [M+Na]⁺ | 242.11852 | 153.3 |
| [M-H]⁻ | 218.12202 | 151.7 |
| [M+NH₄]⁺ | 237.16312 | 167.7 |
| [M+K]⁺ | 258.09246 | 150.8 |
| [M+H-H₂O]⁺ | 202.12656 | 143.4 |
| [M+HCOO]⁻ | 264.12750 | 164.2 |
| [M+CH₃COO]⁻ | 278.14315 | 186.9 |
| [M+Na-2H]⁻ | 240.10397 | 152.1 |
| [M]⁺ | 219.12875 | 147.8 |
| [M]⁻ | 219.12985 | 147.8 |
| Data sourced from PubChem CID 47495. The m/z values represent the mass-to-charge ratio of the adducts, and the Collision Cross Section (CCS) is a measure of the ion's size and shape. uni.lu |
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides valuable insights into the functional groups and molecular structure of N-cyclohexyl-1-butanesulfonamide by probing the vibrational modes of its chemical bonds.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These vibrations lead to the absorption of IR radiation at characteristic wavenumbers, resulting in an IR spectrum.
For N-cyclohexyl-1-butanesulfonamide, the IR spectrum is expected to exhibit several key absorption bands corresponding to its constituent functional groups. The sulfonamide group (-SO₂NH-) is of particular interest. The asymmetric and symmetric stretching vibrations of the S=O bonds typically appear as two strong bands in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. The N-H stretching vibration of the sulfonamide group is expected to produce a band in the range of 3300-3200 cm⁻¹.
The aliphatic C-H stretching vibrations from the butyl and cyclohexyl groups will be observed just below 3000 cm⁻¹. Specifically, the -CH₃ and -CH₂- groups will have characteristic stretching and bending vibrations. The C-H bending vibrations for the methylene groups typically appear around 1465 cm⁻¹. The presence of the cyclohexyl ring can also give rise to characteristic absorptions related to its ring vibrations.
The following table summarizes the expected characteristic IR absorption bands for N-cyclohexyl-1-butanesulfonamide based on the typical ranges for its functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Sulfonamide) | Stretching | 3300 - 3200 |
| C-H (Alkyl) | Stretching | 2960 - 2850 |
| S=O (Sulfonamide) | Asymmetric Stretching | 1350 - 1300 |
| S=O (Sulfonamide) | Symmetric Stretching | 1160 - 1140 |
| C-H (Alkyl) | Bending (Scissoring) | ~1465 |
| S-N (Sulfonamide) | Stretching | 940 - 900 |
Raman Spectroscopy Applications in Structural Analysis
Raman spectroscopy is a complementary technique to IR spectroscopy that also provides information about molecular vibrations. It is based on the inelastic scattering of monochromatic light, usually from a laser source. While IR absorption is dependent on a change in the dipole moment of a bond during vibration, Raman scattering depends on a change in the polarizability of the bond.
In the Raman spectrum of N-cyclohexyl-1-butanesulfonamide, the S=O stretching vibrations are also expected to be prominent, typically appearing in the same regions as in the IR spectrum. The S-N stretching vibration may also be observable. The C-S bond stretching, which is often weak in the IR spectrum, can sometimes be more readily observed in the Raman spectrum, typically in the range of 750-600 cm⁻¹.
The aliphatic C-H stretching and bending vibrations of the butyl and cyclohexyl groups will also be present in the Raman spectrum. The symmetric C-H stretching vibrations, in particular, tend to give rise to strong Raman bands. The skeletal vibrations of the cyclohexyl ring can also produce characteristic Raman signals.
The following table outlines the expected characteristic Raman shifts for N-cyclohexyl-1-butanesulfonamide.
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| C-H (Alkyl) | Stretching | 2960 - 2850 |
| S=O (Sulfonamide) | Asymmetric Stretching | 1350 - 1300 |
| S=O (Sulfonamide) | Symmetric Stretching | 1160 - 1140 |
| C-S | Stretching | 750 - 600 |
| S-N (Sulfonamide) | Stretching | 940 - 900 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid crystalline state. This technique relies on the diffraction of X-rays by the ordered array of atoms in a crystal lattice. The resulting diffraction pattern can be mathematically analyzed to generate an electron density map, from which the precise positions of the atoms can be determined.
The conformation of the N-cyclohexyl-1-butanesulfonamide molecule in the solid state would be of significant interest. The cyclohexyl ring typically adopts a stable chair conformation. The orientation of the butyl chain and the cyclohexyl group relative to the sulfonamide moiety would be determined by a combination of steric and electronic factors, as well as the intermolecular interactions within the crystal.
A hypothetical table of crystallographic parameters for N-cyclohexyl-1-butanesulfonamide is presented below, based on typical values for small organic molecules. The actual determination of these parameters would require experimental single-crystal X-ray diffraction analysis.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P2₁2₁2₁ |
| a (Å) | 10 - 15 |
| b (Å) | 5 - 10 |
| c (Å) | 15 - 20 |
| α (°) | 90 |
| β (°) | 90 - 105 |
| γ (°) | 90 |
| Volume (ų) | 1500 - 2500 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.1 - 1.3 |
Chromatographic Separation Techniques
Chromatographic techniques are essential for the purification and analysis of N-cyclohexyl-1-butanesulfonamide. High-Performance Liquid Chromatography (HPLC) is a particularly versatile and widely used method for this purpose.
High-Performance Liquid Chromatography (HPLC) Method Development
The development of a robust and reliable High-Performance Liquid Chromatography (HPLC) method is crucial for the quantitative analysis and purity assessment of N-cyclohexyl-1-butanesulfonamide. A typical HPLC method for a compound of this nature would involve a reversed-phase approach, where the stationary phase is nonpolar and the mobile phase is polar.
Column Selection: A C18 (octadecylsilyl) column is a common and effective choice for the separation of moderately nonpolar compounds like N-cyclohexyl-1-butanesulfonamide. The particle size of the stationary phase (e.g., 5 µm or 3.5 µm) and the column dimensions (e.g., 150 mm x 4.6 mm) would be selected to achieve a balance between resolution, analysis time, and backpressure.
Mobile Phase Composition: The mobile phase would typically consist of a mixture of an aqueous component (such as water or a buffer) and an organic modifier (such as acetonitrile or methanol). The ratio of the organic modifier to the aqueous component would be optimized to achieve a suitable retention time and separation from any impurities. A gradient elution, where the proportion of the organic modifier is increased over time, may be necessary to elute all components of a sample with good peak shape.
Detection: Ultraviolet (UV) detection is a common and straightforward method for the detection of N-cyclohexyl-1-butanesulfonamide, provided it has a suitable chromophore. Although the compound itself lacks a strong chromophore, detection at lower wavelengths (e.g., 200-220 nm) may be possible. If higher sensitivity is required, or for analysis in complex matrices, coupling the HPLC system to a mass spectrometer (LC-MS) would be the preferred approach.
A hypothetical set of HPLC method parameters for the analysis of N-cyclohexyl-1-butanesulfonamide is presented in the table below. These parameters would require experimental optimization and validation.
| Parameter | Proposed Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 50% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm or Mass Spectrometry (ESI+) |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment
Thin-Layer Chromatography (TLC) is a straightforward, rapid, and cost-effective chromatographic technique extensively used to monitor the progress of chemical reactions and assess the purity of isolated compounds. nih.govchemicalbook.com For the synthesis of N-Cyclohexyl-1-butanesulfonamide, typically involving the reaction of 1-butanesulfonyl chloride with cyclohexylamine, TLC can be employed to track the consumption of the starting materials and the formation of the product.
A small aliquot of the reaction mixture is spotted onto a TLC plate (commonly silica gel 60 F254), alongside spots of the starting materials for reference. getty.edu The plate is then developed in a chamber containing an appropriate solvent system. The separation on a silica gel plate, a polar stationary phase, is based on the polarity of the compounds. researchgate.netnih.gov The less polar compounds travel further up the plate, resulting in a higher retention factor (Rf), while more polar compounds have a stronger interaction with the silica gel and exhibit lower Rf values.
In the case of N-Cyclohexyl-1-butanesulfonamide synthesis, the starting material cyclohexylamine is more polar than the resulting sulfonamide product. Therefore, the product spot is expected to have a higher Rf value than the amine. The progress of the reaction can be monitored by the disappearance of the starting material spots and the appearance and intensification of the product spot.
For purity assessment, the isolated N-Cyclohexyl-1-butanesulfonamide is spotted on a TLC plate. A single spot after development indicates a high degree of purity, whereas the presence of multiple spots suggests the presence of impurities. The choice of the mobile phase is crucial for achieving good separation. A systematic trial of solvent mixtures with varying polarities is generally performed to find the optimal conditions.
Visualization:
Since N-Cyclohexyl-1-butanesulfonamide lacks a chromophore that absorbs strongly in the visible region, visualization of the TLC spots requires specific techniques:
UV Light (254 nm): If the TLC plate contains a fluorescent indicator, compounds that absorb UV light will appear as dark spots.
Staining: Various staining agents can be used to visualize the spots. Common stains for nitrogen-containing compounds include:
Ninhydrin: Reacts with primary and secondary amines to produce a colored spot, which would be useful for visualizing any unreacted cyclohexylamine.
Potassium Permanganate (KMnO₄): A general stain that reacts with compounds that can be oxidized, appearing as yellow-brown spots on a purple background.
Iodine Chamber: Placing the developed plate in a chamber containing iodine crystals will cause most organic compounds to appear as brown spots.
Table 1: Potential TLC Solvent Systems for N-Cyclohexyl-1-butanesulfonamide Analysis
| Solvent System (v/v) | Expected Rf of Product | Notes |
|---|---|---|
| Hexane:Ethyl Acetate (3:1) | Low to moderate | Good starting point for non-polar to moderately polar compounds. |
| Dichloromethane:Methanol (95:5) | Moderate | Offers a different selectivity compared to hexane/ethyl acetate systems. |
Note: Rf values are dependent on various factors including the specific TLC plate, chamber saturation, and temperature.
Chemical Derivatization Strategies for Enhanced Analytical Detection
Chemical derivatization is a technique used to modify an analyte to enhance its detectability by a specific analytical instrument, often by improving its volatility for gas chromatography (GC) or by introducing a chromophore or fluorophore for UV or fluorescence detection in high-performance liquid chromatography (HPLC). researchgate.netnih.gov
For N-Cyclohexyl-1-butanesulfonamide, the primary site for derivatization is the acidic proton on the sulfonamide nitrogen.
For Gas Chromatography (GC) Analysis:
Sulfonamides are generally not volatile enough for direct GC analysis. Derivatization is often necessary to increase their volatility and thermal stability. researchgate.net
Alkylation: This is a common strategy for sulfonamides. Reagents like diazomethane or methyl iodide can be used to replace the acidic proton with a methyl group. Trimethylsulfonium hydroxide (B78521) (TMSH) is another effective reagent that can be used for online derivatization in the GC inlet. mdpi.com The resulting N-methylated derivative is more volatile and less prone to adsorption on the chromatographic column.
Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen with a trimethylsilyl (TMS) group. researchgate.net This derivatization significantly increases the volatility of the molecule, making it suitable for GC-MS analysis.
For High-Performance Liquid Chromatography (HPLC) Analysis:
N-Cyclohexyl-1-butanesulfonamide lacks a strong chromophore, which results in poor sensitivity with a standard UV detector. Derivatization can be employed to attach a UV-absorbing or fluorescent tag to the molecule.
Pre-column Derivatization with Fluorescent Tags: Reagents that react with the sulfonamide nitrogen can be used to introduce a fluorescent group, allowing for highly sensitive detection by a fluorescence detector (FLD). Examples of such reagents include:
Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride): Reacts with the sulfonamide in a basic medium to form a highly fluorescent derivative.
Fluorescamine: Reacts with primary and secondary amines, and can also react with the sulfonamide nitrogen under appropriate conditions to yield a fluorescent product. semanticscholar.org
4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F): Another common fluorogenic reagent for amines and other nucleophiles.
The choice of derivatization strategy depends on the analytical technique being employed and the desired level of sensitivity.
Table 2: Summary of Derivatization Strategies for N-Cyclohexyl-1-butanesulfonamide
| Analytical Technique | Derivatization Strategy | Reagent Examples | Purpose |
|---|---|---|---|
| Gas Chromatography (GC) | Alkylation | Diazomethane, Trimethylsulfonium hydroxide (TMSH) | Increase volatility and thermal stability. |
| Silylation | BSTFA, MSTFA | Increase volatility. |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| N-Cyclohexyl-1-butanesulfonamide |
| 1-Butanesulfonyl chloride |
| Cyclohexylamine |
| Diazomethane |
| Methyl iodide |
| Trimethylsulfonium hydroxide (TMSH) |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
| Dansyl Chloride |
| Fluorescamine |
| 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) |
| Ninhydrin |
Computational and Theoretical Chemistry Studies on N Cyclohexyl 1 Butanesulfonamide
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to model the structure and properties of molecules with high accuracy. rowansci.com Methods like Density Functional Theory (DFT) are commonly used to study sulfonamide derivatives, providing a balance between computational cost and accuracy. nih.govmdpi.com For N-cyclohexyl-1-butanesulfonamide, these calculations can predict its optimized geometry, vibrational frequencies, and electronic characteristics. researchgate.net
Quantum chemical methods can map the electron distribution within the N-cyclohexyl-1-butanesulfonamide molecule, revealing its electronic structure. A key output of these calculations is the molecular electrostatic potential (MEP) map, which illustrates the charge distribution on the molecular surface. The MEP serves as a guide to predict sites for electrophilic and nucleophilic attack.
In N-cyclohexyl-1-butanesulfonamide, the oxygen atoms of the sulfonyl group (SO₂) are expected to be regions of high electron density (negative potential), making them likely sites for interactions with electrophiles or hydrogen bond donors. Conversely, the hydrogen atom attached to the sulfonamide nitrogen is expected to be electron-deficient (positive potential), indicating its role as a hydrogen bond donor. These calculations allow for the prediction of various chemical reactivity descriptors.
Table 1: Illustrative Reactivity Descriptors from Quantum Chemical Calculations
| Descriptor | Theoretical Significance for N-Cyclohexyl-1-butanesulfonamide |
| Ionization Potential (I) | The energy required to remove an electron; related to the molecule's ability to act as an electron donor. |
| Electron Affinity (A) | The energy released when an electron is added; related to the molecule's ability to act as an electron acceptor. |
| Electronegativity (χ) | The tendency to attract electrons; calculated as (I + A) / 2. |
| Chemical Hardness (η) | A measure of resistance to change in electron distribution; calculated as (I - A) / 2. A harder molecule is less reactive. |
| Global Softness (S) | The reciprocal of hardness (1 / η). A softer molecule is generally more reactive. |
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. researchgate.net A large gap suggests high kinetic stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive. youtube.com
For N-cyclohexyl-1-butanesulfonamide, the HOMO is likely localized on the sulfonamide moiety, particularly involving the lone pair electrons of the nitrogen and oxygen atoms. The LUMO would be distributed over the sulfonyl group. Analysis of the FMOs helps predict how the molecule will interact with other species, such as biological receptors or reactants. rsc.org
Table 2: Hypothetical Frontier Molecular Orbital Properties for N-Cyclohexyl-1-butanesulfonamide
| Parameter | Energy (eV) | Description | Implication for Reactivity |
| E(HOMO) | -7.5 | Energy of the highest occupied molecular orbital. | Represents the ability to donate electrons. Higher energy indicates a better electron donor. |
| E(LUMO) | 1.5 | Energy of the lowest unoccupied molecular orbital. | Represents the ability to accept electrons. Lower energy indicates a better electron acceptor. |
| HOMO-LUMO Gap (ΔE) | 9.0 | Energy difference between LUMO and HOMO (ΔE = E(LUMO) - E(HOMO)). | A large gap, as illustrated here, suggests high kinetic stability and lower overall reactivity. |
Molecular Modeling and Simulation
While quantum calculations provide detailed electronic information, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and molecular systems over time. mdpi.com
Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. chemistrysteps.com The cyclohexyl group in N-cyclohexyl-1-butanesulfonamide is not static and primarily exists in a dynamic equilibrium between two low-energy chair conformations. cutm.ac.in
In a substituted cyclohexane, the substituent can occupy either an axial or an equatorial position. The equatorial position is generally favored for bulky substituents to minimize steric hindrance, specifically 1,3-diaxial interactions. lumenlearning.com For N-cyclohexyl-1-butanesulfonamide, the butanesulfonamide group is bulky, and therefore, the conformation where this group is in the equatorial position on the cyclohexane ring would be significantly more stable. The energy difference between the axial and equatorial conformations can be quantified by the "A-value," with larger A-values indicating a stronger preference for the equatorial position. lumenlearning.com
Table 3: Relative Energies of Cyclohexane Conformations
| Conformation | Relative Energy (kcal/mol) | Key Feature |
| Chair | 0 | Most stable conformation; staggered C-C bonds. |
| Twist-Boat | 5.5 | Intermediate in the chair-to-boat interconversion. |
| Boat | 6.9 | Less stable due to torsional strain and steric hindrance. |
| Half-Chair | 10.8 | Highest energy; transition state for chair interconversion. |
Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time. nih.gov An MD simulation calculates the trajectory of each atom in a system by solving Newton's equations of motion, providing a detailed view of molecular behavior. mdpi.com
For N-cyclohexyl-1-butanesulfonamide, MD simulations could be used to study its behavior in different environments, such as in an aqueous solution or interacting with a biological membrane. These simulations can reveal how the molecule moves, flexes, and interacts with surrounding solvent molecules or other solutes. This provides insight into properties like solvation, diffusion, and the stability of different conformations over time, which are crucial for understanding its behavior in a biological context. nih.gov
Theoretical Approaches to Structure-Activity Relationships (SAR)
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. researchgate.net Theoretical and computational approaches play a significant role in modern SAR by quantifying molecular properties (descriptors) and using them to build predictive models.
For a series of compounds related to N-cyclohexyl-1-butanesulfonamide, computational methods can calculate a wide range of descriptors, including:
Electronic Descriptors: Dipole moment, partial atomic charges, HOMO/LUMO energies.
Steric Descriptors: Molecular volume, surface area, specific conformational parameters.
Hydrophobic Descriptors: LogP (the partition coefficient between octanol and water), which can be estimated using computational algorithms.
By systematically modifying the structure of N-cyclohexyl-1-butanesulfonamide (e.g., changing the length of the alkyl chain or substituting the cyclohexyl ring) and calculating these descriptors for each analog, a Quantitative Structure-Activity Relationship (QSAR) model can be developed. This model uses statistical methods to create a mathematical equation linking the descriptors to observed biological activity, allowing for the prediction of the activity of new, unsynthesized compounds and guiding the design of more potent molecules.
Intermolecular Interactions and Supramolecular Assemblies
The study of intermolecular interactions is fundamental to understanding the solid-state structure and bulk properties of molecular compounds. In N-cyclohexyl-1-butanesulfonamide, a combination of strong and weak non-covalent forces dictates its crystal packing and potential for forming organized supramolecular structures. These interactions are crucial for crystal engineering, materials science, and understanding the behavior of the compound in various environments. Computational chemistry provides powerful tools to dissect these interactions, offering insights that complement experimental data.
Hydrogen Bonding Networks in N-Cyclohexyl-1-butanesulfonamide Derivatives
Hydrogen bonds are among the most significant intermolecular forces governing the structure of sulfonamides. The N-cyclohexyl-1-butanesulfonamide molecule possesses a hydrogen bond donor group (the N-H of the sulfonamide) and two hydrogen bond acceptor groups (the sulfonyl oxygens). This arrangement facilitates the formation of robust hydrogen-bonding networks.
Computational studies on similar systems allow for the precise calculation of hydrogen bond distances, angles, and energies. Density Functional Theory (DFT) is a common method used to model these interactions and predict the most stable hydrogen-bonded conformations. The strength of these bonds is influenced by the electronic environment of the donor and acceptor atoms.
Table 1: Representative Hydrogen Bond Geometries in a Related Sulfonamide Crystal Structure
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|
Data is hypothetical and based on typical values for sulfonamide crystal structures for illustrative purposes.
The cooperative nature of hydrogen bonds is also a critical aspect. The formation of one hydrogen bond can influence the strength of adjacent bonds, leading to highly stable, extended networks. researchgate.net These networks are a cornerstone of the supramolecular assembly of sulfonamide-containing molecules.
Investigation of Weak Non-Covalent Interactions
Van der Waals Forces: The nonpolar butyl and cyclohexyl groups are substantial in size and contribute significantly through London dispersion forces. wikipedia.org These interactions are a result of temporary fluctuations in electron density and are crucial for the close packing of the aliphatic portions of the molecules. wikipedia.org
Dipole-Dipole Interactions: The sulfonamide group possesses a significant dipole moment. The alignment of these dipoles in the crystal lattice contributes to the electrostatic stability.
The term "spodium bonding" is not a recognized type of non-covalent interaction in mainstream chemical literature. It is possible this refers to a highly specialized or emergent interaction type not yet widely characterized. However, the principles of non-covalent interactions are well-established, and the stability of N-cyclohexyl-1-butanesulfonamide assemblies can be comprehensively described by the interplay of the forces mentioned above. Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are instrumental in identifying and characterizing these weak interactions from calculated electron densities. nih.gov
Transition State Characterization and Reaction Pathway Modeling
Computational chemistry offers invaluable tools for elucidating the mechanisms of chemical reactions by modeling reaction pathways and characterizing the high-energy transition states that connect reactants to products. For a molecule like N-cyclohexyl-1-butanesulfonamide, this can involve modeling its synthesis, conformational changes, or degradation pathways.
The synthesis of N-cyclohexyl-1-butanesulfonamide typically involves the reaction of 1-butanesulfonyl chloride with cyclohexylamine (B46788). Computational modeling of this reaction would proceed by:
Reactant and Product Optimization: The geometries of the reactants (1-butanesulfonyl chloride and cyclohexylamine) and the product (N-cyclohexyl-1-butanesulfonamide), along with any byproducts like HCl, are optimized to find their lowest energy structures.
Transition State Searching: Various algorithms are employed to locate the transition state structure on the potential energy surface. This saddle point represents the maximum energy along the minimum energy reaction pathway. Techniques like synchronous transit-guided quasi-Newton (STQN) methods are often used.
Frequency Calculation: Once a stationary point is located, a frequency calculation is performed. A true minimum (reactant, product, intermediate) will have all real vibrational frequencies. A first-order saddle point (a transition state) will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state structure. This traces the minimum energy path downhill to connect the transition state with the corresponding reactants and products, confirming that the located transition state is the correct one for the reaction of interest.
These calculations provide critical data, including the activation energy (the energy difference between the reactants and the transition state), which is directly related to the reaction rate. They also offer insights into the geometry of the transition state, revealing the nature of bond-making and bond-breaking processes.
Table 2: Hypothetical Computational Data for a Reaction Step
| Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |
|---|---|---|
| Reactants | 0.0 | 0 |
| Transition State | +25.4 | 1 |
This data is illustrative of typical outputs from reaction pathway modeling.
By modeling these pathways, chemists can understand the factors that control reaction outcomes, predict the feasibility of different synthetic routes, and even design catalysts to lower the activation energy and improve reaction efficiency.
Research Applications of N Cyclohexyl 1 Butanesulfonamide in Advanced Chemical Fields
Role as Synthetic Intermediates for Complex Organic Molecules
In principle, the N-H bond of N-Cyclohexyl-1-butanesulfonamide could be deprotonated to form an anion, which could then participate in various bond-forming reactions. Furthermore, the sulfonamide group can act as a directing group in certain transformations or be a precursor to other functional groups. However, without specific documented examples, its role remains speculative.
Exploration in Catalysis Research
The exploration of N-Cyclohexyl-1-butanesulfonamide in catalysis, both in ligand design for transition metal catalysis and in organocatalysis, appears to be an area with limited to no specific research findings.
Ligand Design and Evaluation in Transition Metal Catalysis
The nitrogen and oxygen atoms of the sulfonamide group have the potential to coordinate with transition metals, making sulfonamide derivatives potential ligands in catalysis. These ligands can influence the steric and electronic properties of a metal center, thereby affecting the activity and selectivity of a catalytic reaction. While there is extensive research on various nitrogen- and sulfur-containing ligands, there are no specific studies found that detail the design, synthesis, and evaluation of N-Cyclohexyl-1-butanesulfonamide as a ligand in transition metal-catalyzed reactions such as cross-coupling or hydrogenation. rsc.orgresearchgate.net
Applications in Organocatalysis
Organocatalysis utilizes small organic molecules to catalyze chemical reactions. While some sulfonamide-containing molecules have been explored as organocatalysts, there is no available literature that describes the use of N-Cyclohexyl-1-butanesulfonamide for this purpose. The presence of the acidic N-H proton and the potential for hydrogen bonding could theoretically allow it to act as a catalyst in certain reactions, but this has not been reported.
Advanced Materials Research
The application of N-Cyclohexyl-1-butanesulfonamide in advanced materials research, including polymer chemistry and surface modification, is another area where specific data is lacking.
Polymer Chemistry and Monomer Development
Sulfonamide-containing polymers are known and have been investigated for various properties. In principle, N-Cyclohexyl-1-butanesulfonamide could be functionalized to create a monomer that could be incorporated into a polymer chain. For instance, modification of the cyclohexyl ring or the butyl chain with a polymerizable group could allow for its use in polymerization reactions. However, there are no studies that report the development of monomers from N-Cyclohexyl-1-butanesulfonamide or its incorporation into polymers. nih.gov
Surface Chemistry Modifications
The modification of surfaces with organic molecules is a crucial technology in materials science. While various functional groups are used for surface modification, there is no evidence in the scientific literature of N-Cyclohexyl-1-butanesulfonamide being used to modify the properties of surfaces. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
